2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
Description
2,5-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide core substituted with two fluorine atoms at the 2- and 5-positions. The sulfonamide nitrogen is further functionalized with a 2-(1-methylindolin-5-yl)-2-morpholinoethyl moiety. Its structural complexity implies possible bioactivity, particularly given the prevalence of morpholinoethyl and indole/indoline groups in psychoactive or receptor-targeting molecules .
Properties
IUPAC Name |
2,5-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O3S/c1-25-7-6-16-12-15(2-5-19(16)25)20(26-8-10-29-11-9-26)14-24-30(27,28)21-13-17(22)3-4-18(21)23/h2-5,12-13,20,24H,6-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSNFAPIBTBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of difluoro substituents. The morpholinoethyl side chain is then attached through nucleophilic substitution reactions, and finally, the indolinyl moiety is introduced via a coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs documented in regulatory and synthetic chemistry literature. Below is a comparative analysis based on molecular features and regulatory context:
Table 1: Structural Comparison of Benzenesulfonamide Derivatives
Key Observations:
Fluorination: The query compound’s 2,5-difluoro substitution distinguishes it from most benzenesulfonamide derivatives in the evidence, which lack halogenation. Fluorination often enhances metabolic stability and bioavailability in drug design, suggesting this compound may exhibit improved pharmacokinetic properties compared to non-fluorinated analogs .
Heterocyclic Moieties: The 1-methylindolin-5-yl group is rare in the cited analogs. UR-12 () shares a morpholinoethyl-indole scaffold but lacks the indoline ring and sulfonamide group. Indoline derivatives are less common in regulated substances but may modulate serotonin or dopamine receptors.
Synthetic Accessibility: The morpholinoethyl and indoline groups are synthetically challenging. highlights similar morpholinoethyl esters, indicating established methods for incorporating morpholine via ester or amide linkages.
Table 2: Regulatory Penalties for Selected Analogs ()
| Compound Name | Maximum Quantity (kg) | DDUs* | Legal Implications |
|---|---|---|---|
| UR-12 | 12.5 kg | 100 | High penalties for trafficking |
| RCS-4 | 12.5 kg | 100 | Classified as a controlled substance |
| Methoxetamine | 2 kg | 100 | Restricted due to dissociative effects |
*DDUs = Daily Dose Units
Biological Activity
2,5-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a novel compound that has recently attracted significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a sulfonamide group, which is known for its diverse biological properties, including antimicrobial and antitumor activities.
Chemical Structure and Properties
- IUPAC Name : 2,5-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
- Molecular Formula : C22H25F2N3O2S
- Molecular Weight : 433.52 g/mol
- CAS Number : 1705538-52-8
The presence of fluorine atoms in the structure is particularly noteworthy as fluorinated compounds often exhibit enhanced biological activity due to improved lipophilicity and metabolic stability.
Antitumor Activity
Recent studies have demonstrated that compounds containing sulfonamide moieties can exhibit significant antitumor properties. This compound has been evaluated for its effectiveness against various cancer cell lines.
Case Studies and Findings
- In Vitro Studies :
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.75 | MTS |
| HCC827 | 5.13 | MTS |
| NCI-H358 | 4.01 | MTS |
- Mechanism of Action :
Antimicrobial Activity
The sulfonamide group in this compound is also associated with antimicrobial properties. Compounds with similar structures have shown broad-spectrum activity against various pathogens.
Research Insights
Research indicates that derivatives of sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways. The specific activity of this compound against bacterial strains remains to be fully elucidated but is an area of ongoing investigation.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Intermediates :
- The synthesis begins with the formation of the morpholinoethyl group followed by coupling with the benzenesulfonamide core.
- Final Coupling Reaction :
- The final step involves fluorination at the 2 and 5 positions on the benzene ring to yield the desired product.
Summary Table of Synthesis Steps
| Step | Description |
|---|---|
| Step 1 | Synthesis of morpholinoethyl intermediate |
| Step 2 | Coupling with benzenesulfonamide |
| Step 3 | Fluorination at positions 2 and 5 |
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges for 2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, and how can they be methodologically addressed?
- Answer : The synthesis involves multi-step reactions requiring precise control of intermediates. Key challenges include:
- Amide bond formation : Sulfonamide linkage requires activation of the sulfonyl chloride intermediate under anhydrous conditions, typically using DMF as a catalyst .
- Morpholine incorporation : The secondary amine in morpholine must react selectively with the electrophilic center of the indolinyl intermediate. Temperature control (0–5°C) is critical to avoid side reactions like over-alkylation .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is recommended to isolate the final compound ≥95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR : - and -NMR should confirm the presence of fluorine atoms (δ ~110–120 ppm in -NMR) and morpholine protons (δ ~3.5–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization can verify the molecular ion peak (e.g., [M+H] at m/z 465.1234).
- HPLC-PDA : To assess purity and detect trace impurities (<0.5%) .
Advanced Research Questions
Q. What experimental designs are optimal for studying the compound’s bioactivity while minimizing confounding variables?
- Answer : A split-plot or randomized block design is recommended for in vitro/in vivo studies :
- In vitro : Use 4–6 biological replicates per concentration (e.g., 0.1–100 µM) with controls (vehicle and positive/negative controls). Normalize data to baseline ATP levels (CellTiter-Glo assay) to account for cell viability fluctuations .
- In vivo : Employ a crossover design for pharmacokinetic studies, with staggered dosing and washout periods to mitigate carryover effects. Plasma samples should be analyzed via LC-MS/MS for metabolite profiling .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability across studies)?
- Answer : Contradictions often arise from methodological differences. Key factors to standardize:
- Assay conditions : Buffer composition (e.g., presence of DMSO >0.1% can alter protein binding) and incubation time (e.g., 24h vs. 48h).
- Cell models : Primary cells vs. immortalized lines (e.g., HEK293 vs. HepG2) may express varying levels of target receptors .
- Data normalization : Use Z-score normalization or percent inhibition relative to controls to enable cross-study comparisons .
Q. What strategies are effective for elucidating the compound’s mechanism of action (MoA) in complex biological systems?
- Answer : A multi-omics approach is critical:
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- Transcriptomics : RNA-seq with pathway enrichment analysis (e.g., KEGG, Reactome) to map signaling cascades.
- Chemical proteomics : Use a biotinylated analog of the compound for pull-down assays to identify binding partners .
Environmental and Safety Considerations
Q. What methodologies are recommended for assessing the environmental fate of this compound?
- Answer : Follow the INCHEMBIOL framework :
- Abiotic compartments : Use HPLC-UV to measure degradation kinetics in water/soil under varying pH (4–9) and UV light exposure.
- Biotic compartments : Perform microbial degradation assays (e.g., OECD 301B) to quantify half-life in activated sludge.
- Bioaccumulation : Calculate logP (estimated ~2.8 via XLogP3) to predict lipid membrane permeability and potential biomagnification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
